Fmoc-AEEEE, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Fmoc-protected amino acids are synthesized by reacting the amine group of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The synthesis of Fmoc-protected azido amino acids has been reported, which proceeds in good yield and can be carried out on a gram scale . Another method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis

The Fmoc group contributes to the self-assembly features of Fmoc-modified amino acids and short peptides due to its inherent hydrophobicity and aromaticity . The Fmoc group can promote the association of building blocks, leading to the formation of unique supramolecular nano-scale architectures .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The use of Fmoc as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis is very widespread .Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-protected amino acids and peptides are influenced by the Fmoc group. The inherent hydrophobicity and aromaticity of the Fmoc group promote the self-assembly of these molecules, leading to the formation of unique structures . The modification of a single atom can significantly impact the self-assembly process and the physical properties of the product .科学的研究の応用

Solid Phase Peptide Synthesis (SPPS)

Fmoc-based peptides are pivotal in solid-phase peptide synthesis (SPPS), offering substantial benefits in synthesizing complex peptides. The study by McCurdy (1989) showcased how Fmoc-Cys derivatives are adeptly utilized in SPPS, using Fmoc solid phase synthesis on the Applied Biosystems Model 431A peptide synthesizer. Notably, the usage of Fmoc-Cys(Trt)-OH derivative is highlighted for its efficient deprotection with 95% TFA, emphasizing its potential in peptide synthesis involving cysteine-containing peptides and shedding light on synthesis options and cleavage protocols (McCurdy, 1989).

Analytical Techniques and Environmental Research

In environmental research, Fmoc derivatization plays a crucial role in enhancing detection sensitivity. Sancho et al. (1994) demonstrated the efficacy of 9-fluorenylmethoxycarbonyl (FMOC) derivatization in coupled-column LC with fluorescence detection for rapid determination of the polar pesticide glufosinate in various environmental water samples. This method leverages the separation power of columns and large-volume injection to achieve high sensitivity and selectivity, proving essential for trace-level detection in environmental analysis (Sancho et al., 1994).

Biotechnology and Medicine

In biotechnology and medical research, Fmoc derivatives are instrumental for synthetic and analytical purposes. Hojo et al. (2008) utilized aryl thioesters of peptide segments prepared by the conventional Fmoc strategy, employing a novel N-alkyl cysteine (NAC)-assisted thioesterification reaction for the efficient synthesis of chemokines, like CCL27. This underscores the adaptability of Fmoc chemistry in preparing complex biological molecules with minimal side reactions (Hojo et al., 2008).

Optimization in Peptide Synthesis

The versatility of Fmoc-based chemistry is also reflected in its use for optimizing peptide synthesis processes. King et al. (1990) elaborated on a cleavage method minimizing side reactions in Fmoc solid-phase peptide synthesis, emphasizing the importance of selecting appropriate scavengers like Reagent K to inhibit side reactions effectively. This is vital for the synthesis of peptides with susceptible residues, ensuring high yield and purity (King et al., 1990).

作用機序

Target of Action

Fmoc-NH-PEG4-alcohol, also known as Fmoc-AEEEE, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of Fmoc-NH-PEG4-alcohol involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The Fmoc-NH-PEG4-alcohol linker connects these two ligands, enabling the PROTAC to bring the E3 ligase and the target protein into close proximity. This proximity allows the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The biochemical pathway primarily affected by Fmoc-NH-PEG4-alcohol is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By facilitating the ubiquitination of target proteins, Fmoc-NH-PEG4-alcohol (as part of a PROTAC) directs these proteins for degradation, thereby influencing the levels of these proteins within the cell .

Pharmacokinetics

The hydrophilic peg spacer in fmoc-nh-peg4-alcohol is known to increase solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of Fmoc-NH-PEG4-alcohol is the degradation of target proteins . By facilitating the formation of PROTACs, Fmoc-NH-PEG4-alcohol enables the selective degradation of specific proteins within the cell. This can have a variety of effects depending on the function of the target protein, potentially influencing cellular processes such as signal transduction, gene expression, and cell cycle progression .

Action Environment

The action of Fmoc-NH-PEG4-alcohol is influenced by the intracellular environment. The efficiency of protein degradation by PROTACs can be affected by factors such as the abundance and activity of the E3 ligase, the stability of the PROTAC, and the presence of competing substrates . Additionally, the hydrophilic nature of the PEG spacer in Fmoc-NH-PEG4-alcohol may influence its behavior in different cellular compartments .

生化学分析

Biochemical Properties

Fmoc-NH-PEG4-alcohol plays a significant role in biochemical reactions as a PEG-based linker for the synthesis of proteolysis-targeting chimeras (PROTACs) . This compound interacts with various enzymes, proteins, and other biomolecules to facilitate selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The Fmoc group can be deprotected to obtain the free amine, which can then react with primary amine groups in the presence of activators to form stable amide bonds . This interaction is crucial for the formation of stable conjugates in biochemical applications.

Cellular Effects

Fmoc-NH-PEG4-alcohol has been shown to influence various cellular processes. As a PEG-based linker for PROTACs, it enables selective protein degradation, which can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to facilitate the degradation of target proteins through the ubiquitin-proteasome system can lead to significant changes in cellular function . Additionally, Fmoc-NH-PEG4-alcohol has been used in the development of hydrogels that support cell adhesion, survival, and duplication .

Molecular Mechanism

The molecular mechanism of Fmoc-NH-PEG4-alcohol involves its role as a PEG-based linker in PROTACs . This compound joins two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein . By exploiting the intracellular ubiquitin-proteasome system, Fmoc-NH-PEG4-alcohol facilitates the selective degradation of target proteins . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-NH-PEG4-alcohol can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function . Fmoc-NH-PEG4-alcohol is known to be stable under recommended storage conditions, but its stability can be affected by exposure to light and moisture . Long-term studies have shown that the compound can maintain its activity and function over extended periods when stored properly .

Dosage Effects in Animal Models

The effects of Fmoc-NH-PEG4-alcohol vary with different dosages in animal models. At lower dosages, the compound has been shown to facilitate selective protein degradation without causing significant adverse effects . At higher dosages, there may be threshold effects and potential toxicity . It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing any toxic or adverse effects.

Metabolic Pathways

Fmoc-NH-PEG4-alcohol is involved in metabolic pathways that include interactions with enzymes and cofactors . As a PEG-based linker, it can influence metabolic flux and metabolite levels by facilitating the degradation of target proteins . The compound’s role in the ubiquitin-proteasome system is a key aspect of its involvement in metabolic pathways .

Transport and Distribution

The transport and distribution of Fmoc-NH-PEG4-alcohol within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s PEG spacer increases its solubility in aqueous media, which aids in its distribution within biological systems . Additionally, the Fmoc group can be deprotected to obtain the free amine, which can further interact with cellular components .

Subcellular Localization

Fmoc-NH-PEG4-alcohol’s subcellular localization is determined by its targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its activity and function . This localization is crucial for its role in facilitating selective protein degradation and influencing cellular processes .

特性

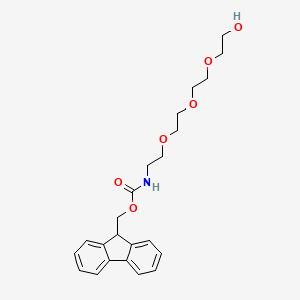

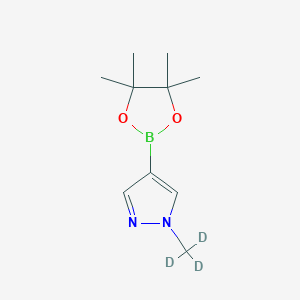

IUPAC Name |

9H-fluoren-9-ylmethyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO6/c25-10-12-28-14-16-29-15-13-27-11-9-24-23(26)30-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22,25H,9-17H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWYVXFJNFHOMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoic acid, 95% (H-DL-Asp-DL-Phe-OMe)](/img/structure/B6325927.png)